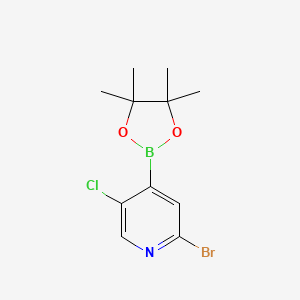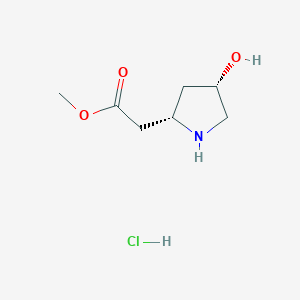
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydroxyl group and a methyl ester group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyl and ester functionalities. One common method involves the use of (2S,4S)-4-hydroxypyrrolidine as a starting material, which is then reacted with methyl chloroacetate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of a hydroxyl group.
Quinapril hydrochloride: Contains a pyrrolidine ring but with different functional groups and therapeutic applications.
Uniqueness
Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is unique due to its specific combination of hydroxyl and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
methyl 2-[(2S,4S)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Clave InChI |
FLSYDCAABPWONO-GEMLJDPKSA-N |
SMILES isomérico |
COC(=O)C[C@@H]1C[C@@H](CN1)O.Cl |
SMILES canónico |
COC(=O)CC1CC(CN1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


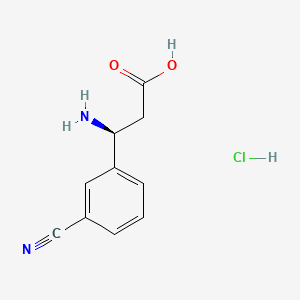
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
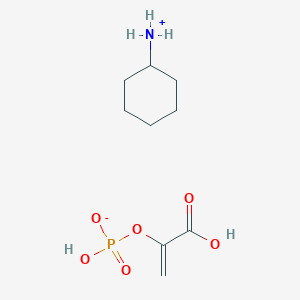

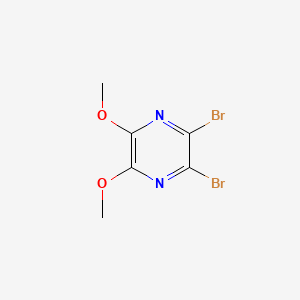
![11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B14033952.png)
![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)

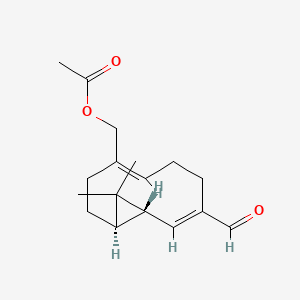
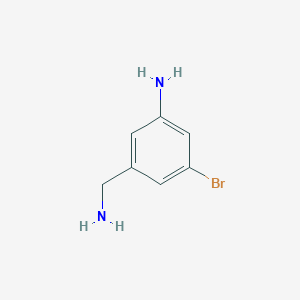

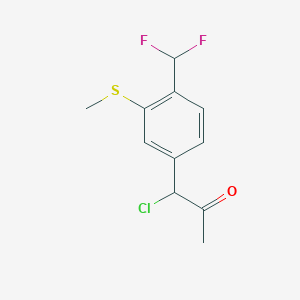
![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
